![molecular formula C6H4BrN3 B156513 4-ブロモピロロ[2,1-f][1,2,4]トリアジン CAS No. 310436-61-4](/img/structure/B156513.png)

4-ブロモピロロ[2,1-f][1,2,4]トリアジン

説明

Synthesis Analysis

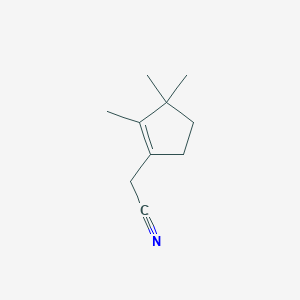

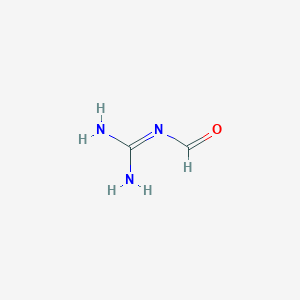

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been explored through various methods. In one study, the synthesis of 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines was achieved by a sequence involving alkylation, ammonolysis, reduction, and intramolecular diazocoupling, leading to the formation of compounds with potential for further functionalization . Another approach described the synthesis of pyrrolo[1,2-a][1,3,5]triazine derivatives from 1,3,5-triazine-2,4(1H,3H)-diones, utilizing ethyl bromopyruvate and subsequent reactions to yield various substituted products . Additionally, the synthesis of pyrrolo[2,1-f][1,2,4]triazine congeners of nucleic acid purines was accomplished by N-amination of pyrrole-2-carboxaldehyde followed by conversion to the nitrile and cyclization with amidine reagents .

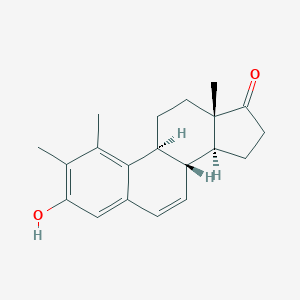

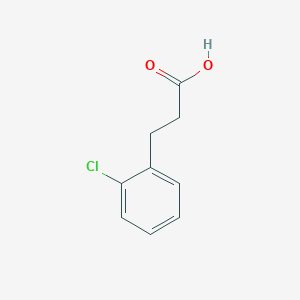

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-f][1,2,4]triazine derivatives has been elucidated using X-ray diffraction techniques. For instance, the crystal structures of 7,8-bromo(dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines were investigated, revealing insights into bond lengths, angles, and molecular packing within the crystals. The presence of bromine atoms at different positions was found to influence the structural features of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrrolo[2,1-f][1,2,4]triazine derivatives has been studied, with findings indicating unusual reactivity patterns. For example, nucleophilic displacements of the 4-triazol-1-yl group in certain derivatives led to a mixture of products, and the influence of ammonia concentration and trifluoroacetic acid (TFA) catalyst on the product ratio was examined . These studies provide valuable information on the reactivity of these heterocycles and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are closely related to their molecular structure and substituents. The introduction of bromine atoms and other substituents can significantly affect properties such as solubility, stability, and reactivity. The crystallographic analysis provides a basis for understanding these properties in the context of intermolecular interactions and molecular geometry .

科学的研究の応用

キナーゼ阻害とがん治療

ピロロ[2,1-f][1,2,4]トリアジンは、がん治療に使用されるいくつかのキナーゼ阻害剤に不可欠な部分です。キナーゼは細胞シグナル伝達経路を調節する酵素であり、その調節不全はがんにおいて一般的です。特定のタンパク質または酵素に焦点を当てる標的療法は、注目を集めています。 FDA承認の低分子タンパク質キナーゼ阻害剤には、多くの場合、ピロロ[2,1-f][1,2,4]トリアジン骨格が含まれています . これらの阻害剤は異常なキナーゼ活性を選択的に阻害し、がん治療の有望な道筋を提供します。

抗ウイルス薬レムデシビルの生産

ピロロ[2,1-f][1,2,4]トリアジンは、SARS-CoV-2(COVID-19の原因ウイルスを含む)などのRNAウイルスを治療するために使用される抗ウイルス薬レムデシビルの生産における重要な規制開始物質としての役割を果たします . レムデシビルはウイルスRNA複製を阻害するため、ウイルス感染の管理における重要なツールとなっています。

医薬品用途のためのN-複素環化合物

ピロロ[2,1-f][1,2,4]トリアジンの誘導体である7-ブロモピロロ[2,1-f][1,2,4]トリアジン-4-アミンは、N-複素環化合物の調製に使用されます。 これらの化合物は、抗がん剤およびPRMT5(タンパク質アルギニンメチルトランスフェラーゼ5)阻害剤として機能します . PRMT5阻害は、エピジェネティックな調節における役割のために、がん研究において関連しています。

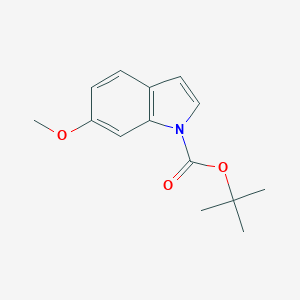

ピロロ[2,1-f][1,2,4]トリアジン誘導体の合成戦略

研究者らは、ピロロ[2,1-f][1,2,4]トリアジン誘導体のための効率的な合成経路を開発しました。これらの戦略により、この骨格を持つ多様な化合物の合成が可能になります。 複数の合成方法が利用できることは、創薬と開発を促進します .

作用機序

Target of Action

The primary targets of 4-Bromopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation . Dysregulation of kinases is often associated with diseases such as cancer .

Mode of Action

4-Bromopyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the cellular processes regulated by these kinases, potentially leading to the death of cancer cells .

Biochemical Pathways

The inhibition of kinases by 4-Bromopyrrolo[2,1-f][1,2,4]triazine affects multiple biochemical pathways. These pathways are involved in cell growth and proliferation, and their disruption can lead to the death of rapidly dividing cells, such as cancer cells .

Pharmacokinetics

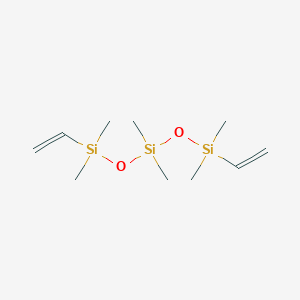

It is known that similar compounds have shown enhanced metabolism and pharmacokinetic properties compared to other nucleosides, mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The result of the action of 4-Bromopyrrolo[2,1-f][1,2,4]triazine is the inhibition of kinase activity, leading to the disruption of cellular processes necessary for cell growth and proliferation . This can lead to the death of cancer cells, making 4-Bromopyrrolo[2,1-f][1,2,4]triazine a potential therapeutic agent for cancer treatment .

Safety and Hazards

The safety information for 4-Bromopyrrolo[2,1-f][1,2,4]triazine includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

将来の方向性

生化学分析

Biochemical Properties

4-Bromopyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . It interacts with specific proteins or enzymes that are dysregulated in cancer

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4-Bromopyrrolo[2,1-f][1,2,4]triazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent tool in targeted therapy .

特性

IUPAC Name |

4-bromopyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVMCGYJLCKMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620552 | |

| Record name | 4-Bromopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

310436-61-4 | |

| Record name | 4-Bromopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyrrolo[2,1-f][1,2,4]triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。